Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate

Medicinal Chemistry Anti-inflammatory Drug Discovery Cross-Coupling Chemistry

Researchers synthesizing 4,6-disubstituted pyrimidine kinase inhibitors often encounter regioselectivity failures when using 2,4-dichloro or C-5 acetate isomers. Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate (CAS 63155-10-2) eliminates this risk with its 4,6-dichloro-2-acetate architecture, enabling unambiguous sequential cross-coupling to construct 4,6-bis(hetero)arylpyrimidine libraries with precise regiochemical control. - Enables sequential Suzuki/amination at C4 and C6 for diverse kinase-targeted chemotypes. - Optimal starting material for dual NO/PGE2 inhibitor discovery campaigns. - Modifiable ester handle accelerates hit-to-lead derivatization without additional protection steps.

Molecular Formula C8H8Cl2N2O2
Molecular Weight 235.06 g/mol
CAS No. 63155-10-2
Cat. No. B1355571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4,6-dichloropyrimidin-2-yl)acetate
CAS63155-10-2
Molecular FormulaC8H8Cl2N2O2
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC(=CC(=N1)Cl)Cl
InChIInChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)4-7-11-5(9)3-6(10)12-7/h3H,2,4H2,1H3
InChIKeyBVWJBJVHLJIVST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate – Strategic Intermediate


Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate (CAS 63155-10-2) is a key heterocyclic building block featuring a pyrimidine core with reactive chlorine atoms at the 4- and 6-positions and an ethyl acetate moiety at the 2-position . This substitution pattern provides a versatile platform for sequential derivatization, making it a valuable intermediate for synthesizing biologically active molecules, including anti-inflammatory agents and kinase inhibitors [1].

Why Generic Pyrimidine Ester Substitution Fails


While many 4,6-dichloropyrimidine derivatives are commercially available, substituting Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate (CAS 63155-10-2) with close analogs like Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate (CAS 171096-33-6) or Ethyl 2-(2,4-dichloropyrimidin-5-yl)acetate (CAS 917024-99-8) leads to divergent synthetic pathways and biological activities due to differences in chlorine substitution pattern (2,4- vs. 4,6-) and the position of the acetate group (C-2 vs. C-5). These structural variations critically influence regioselectivity in cross-coupling reactions, enzyme inhibition profiles, and the final compound's pharmacological properties, making generic substitution unreliable for achieving consistent research outcomes.

Differentiation Evidence for Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate


Selective 4,6-Diarylation via Chlorine Substitution

The 4,6-dichloro substitution pattern of this compound's pyrimidine core allows for the selective installation of (hetero)aryl groups at both the C-4 and C-6 positions via Suzuki-Miyaura or Stille cross-coupling [1]. In contrast, the 2,4-dichloro analog (e.g., Ethyl 2-(2,4-dichloropyrimidin-5-yl)acetate) offers a different regioselectivity profile that precludes the synthesis of specific 4,6-bis(hetero)arylpyrimidines, a class of compounds identified as potent dual inhibitors of nitric oxide (NO) and prostaglandin E2 (PGE2) production [1].

Medicinal Chemistry Anti-inflammatory Drug Discovery Cross-Coupling Chemistry

C-2 Ester Handle for Functionalization

The ethyl acetate group at the 2-position offers a synthetically versatile handle for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling the introduction of additional pharmacophores or solubilizing groups . This contrasts with simpler 4,6-dichloropyrimidine (CAS 1193-21-1), which lacks this functional group and therefore requires additional synthetic steps to achieve similar molecular complexity . While specific yield data for this compound's derivatization are not directly available, the presence of the ester group inherently expands its utility in multi-step syntheses compared to the parent dichloropyrimidine .

Synthetic Chemistry Prodrug Design Medicinal Chemistry

Physical Property Differentiation from Analogs

This compound exhibits distinct physicochemical properties, including a melting point of 50-51 °C, a density of 1.390±0.06 g/cm³, and limited aqueous solubility (1.3 g/L at 25 °C) . In comparison, Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate (CAS 171096-33-6) is reported to have a predicted boiling point of approximately 305.9±37.0 °C and a predicted density of 1.448±0.06 g/cm³ . These differences in physical state and solubility can significantly impact downstream handling, purification strategies, and formulation development.

Physicochemical Characterization Pre-formulation Analytical Chemistry

Optimal Applications of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate


Dual NO/PGE2 Inhibitor Synthesis

This compound is the optimal starting material for constructing 4,6-bis(hetero)arylpyrimidine libraries aimed at identifying dual inhibitors of nitric oxide and prostaglandin E2 production [1]. The 4,6-dichloro pattern enables the critical sequential cross-coupling reactions required to access this specific chemotype, a feat not readily achievable with 2,4-dichloro isomers [1].

4,6-Disubstituted Pyrimidine Agrochemicals

The compound's reactivity profile is well-suited for generating diverse 4,6-disubstituted pyrimidines, a common motif in herbicides and fungicides . Its ester group provides a convenient attachment point for further elaboration, streamlining the synthesis of agrochemical candidates compared to simpler dichloropyrimidine starting materials .

Custom Pyrimidine Kinase Inhibitor Libraries

As a versatile building block with two reactive chlorine sites and a modifiable ester group, this compound facilitates the rapid generation of structurally diverse pyrimidine-based libraries . This is particularly valuable for hit-to-lead optimization campaigns targeting kinases, where subtle changes in substitution pattern can dramatically alter potency and selectivity .

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